CLN-081 is a novel, orally bioavailable, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for the epidermal growth factor receptor (EGFR) family of receptors. [ [], [] ] It is classified as a fourth-generation EGFR TKI specifically designed to target cancers driven by EGFR exon 20 insertion mutations, including those resistant to first- and second-generation EGFR TKIs. [ [], [] ] In preclinical studies, CLN-081 has shown promising antitumor activity against a broad spectrum of clinically relevant EGFR mutations, including exon 19 deletions, L858R, T790M, G719X, L861Q, and S768I, as well as the more challenging exon 20 insertion mutations. [ [], [] ]
Mechanism of Action
CLN-081 functions as a potent, irreversible inhibitor of EGFR, targeting exon 20 insertion mutations while sparing wild-type EGFR. [ [], [] ] It binds to the ATP-binding site of EGFR, preventing the receptor's activation and downstream signaling. [ [], [] ] This inhibition leads to decreased phosphorylation of EGFR and its downstream signaling molecules, ultimately inducing apoptosis (programmed cell death) in cancer cells harboring the targeted EGFR mutations. [ [], [], [] ]
Applications
The primary scientific research application of CLN-081 is in the preclinical and clinical investigation of its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion mutations. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]
In vitro studies: Evaluating the efficacy and potency of CLN-081 against various EGFR exon 20 insertion mutations in cell lines and patient-derived cell cultures. [ [], [], [], [], [], [], [] ]
In vivo studies: Assessing the antitumor activity and tolerability of CLN-081 in mouse models bearing EGFR exon 20 insertion-driven NSCLC xenografts. [ [], [], [], [], [] ]
Mechanism of resistance studies: Investigating the mechanisms by which NSCLC cells develop resistance to CLN-081, including identifying acquired mutations in EGFR and other genes. [ [], [] ]
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion properties of CLN-081 in preclinical models. [ [], [] ]
Biomarker identification: Exploring potential biomarkers that can predict response or resistance to CLN-081 therapy. [ [] ]
Drug combination studies: Evaluating the efficacy of CLN-081 in combination with other therapeutic agents, such as chemotherapy or immunotherapy. [ [] ]
Clinical trials: Investigating the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of CLN-081 in patients with advanced EGFR exon 20 insertion-positive NSCLC. [ [], [], [], [], [] ]
Related Compounds
Osimertinib
Compound Description: Osimertinib is a third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It is FDA-approved for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations, including exon 19 deletions and the L858R point mutation [, ].
Relevance: While highly effective against common EGFR mutations, osimertinib shows limited efficacy against NSCLC with EGFR exon 20 insertion mutations [, , , ]. CLN-081, on the other hand, is designed to specifically target these exon 20 insertions, offering a potential treatment alternative for this patient subset [, , , , , , , , , ]. Research indicates that combining osimertinib with cetuximab may offer a potential therapeutic approach for treating tumors with EGFR exon 20 insertions [].
Gefitinib
Compound Description: Gefitinib is a first-generation EGFR-TKI used in treating NSCLC with EGFR mutations, specifically exon 19 deletions and L858R mutations [, ].
Relevance: Similar to osimertinib, gefitinib demonstrates limited effectiveness against NSCLC harboring EGFR exon 20 insertions [, ]. CLN-081, designed to target these specific mutations, presents a potentially more effective treatment option for these patients.
Erlotinib
Compound Description: Erlotinib is a first-generation EGFR-TKI, like gefitinib, utilized in treating NSCLC with EGFR mutations, particularly exon 19 deletions and L858R mutations [, , ].
Relevance: Erlotinib, similar to gefitinib and osimertinib, exhibits limited effectiveness against NSCLC with EGFR exon 20 insertions [, , ]. This highlights the need for alternative therapies like CLN-081 specifically designed to target these mutations.
Afatinib
Compound Description: Afatinib is a second-generation, irreversible EGFR-TKI used to treat NSCLC with EGFR mutations, including exon 19 deletions and L858R mutations [, , , ].
Relevance: Afatinib, while effective against common EGFR mutations, has shown limited efficacy against NSCLC with EGFR exon 20 insertions, similar to other EGFR-TKIs [, , , ]. CLN-081 offers a potential alternative treatment option for these patients.
Relevance: While both poziotinib and CLN-081 target EGFR exon 20 insertions, CLN-081 exhibits greater selectivity for these mutations over wild-type EGFR, potentially resulting in a wider therapeutic window and reduced toxicity [, , , ]. Research suggests that poziotinib might be effective in treating tumors with acquired ERBB2 V777L mutations in exon 20, which are resistant to CLN-081 [].
Mobocertinib
Compound Description: Mobocertinib is an oral EGFR-TKI specifically designed to target EGFR exon 20 insertion mutations in NSCLC [, , ]. It received FDA approval in 2021 for treating adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have received prior platinum-based chemotherapy [, ].
Amivantamab
Compound Description: Amivantamab is a bispecific antibody that targets both EGFR and MET, demonstrating clinical activity against EGFR exon 20 insertions in NSCLC [, , ]. The FDA approved amivantamab in 2021 for treating adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have received prior platinum-based chemotherapy [, ].
DZD9008
Compound Description: DZD9008 is a small-molecule inhibitor currently undergoing clinical trials for its efficacy against EGFR exon 20 insertions in NSCLC [].
Relevance: Similar to CLN-081, DZD9008 is being investigated for its potential in treating EGFR exon 20 insertion-positive NSCLC []. Further research is needed to compare their efficacy and safety profiles.
TAS6417
BDTX-189
Compound Description: BDTX-189 is a small molecule inhibitor designed to target EGFR exon 20 insertions in NSCLC. It is currently under clinical development [, ].
Relevance: Both BDTX-189 and CLN-081 are being explored as potential treatments for NSCLC with EGFR exon 20 insertions [, ]. They share a similar target, but their precise chemical structures and potential toxicity profiles may differ.
LNG-451
Compound Description: LNG-451 is a potent, brain-penetrant, irreversible EGFR inhibitor designed to target EGFR exon 20 insertions while sparing wild-type EGFR. It exhibits promising preclinical activity against various EGFR exon 20 insertions and demonstrates high CNS exposure, making it a potential candidate for treating brain metastases [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sitamaquine (WR-6026) is an orally active 8-aminoquinoline analog in development by the Walter Reed Army Institute, in collaboration with GlaxoSmithKline (formerly SmithKline Beecham), for the potential treatment of visceral leishmaniasis.
Daucosterol is a steroid saponin that is sitosterol attached to a beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage. It has bee isolated from Panax japonicus var. major and Breynia fruticosa. It has a role as a plant metabolite. It is a steroid saponin, a beta-D-glucoside and a monosaccharide derivative. It is functionally related to a sitosterol. It derives from a hydride of a stigmastane. Sitogluside is a natural product found in Acanthus ilicifolius, Iris tectorum, and other organisms with data available.
Sitagliptin Phosphate is the phosphate salt form of sitagliptin, an orally available, competitive, beta-amino acid-derived inhibitor of dipeptidyl peptidase 4 (DDP-4) with hypoglycemic activity. Sitagliptin may cause an increased risk in the development of pancreatitis. A pyrazine-derived DIPEPTIDYL-PEPTIDASE IV INHIBITOR and HYPOGLYCEMIC AGENT that increases the levels of the INCRETIN hormones GLUCAGON-LIKE PEPTIDE-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is used in the treatment of TYPE 2 DIABETES. See also: Sitagliptin (has active moiety); Ertugliflozin; Sitagliptin Phosphate (component of); Metformin Hydrochloride; Sitagliptin Phosphate (component of) ... View More ...
Highly potent, selective and competitive endothelin A receptor antagonist (IC50 = 1.4 nM). Orally active. Antihypertensive agent. Active in vivo and in vitro. Sitaxentan is a potent nonpeptide endothelin A (ETA) receptor antagonist (IC50 = 1.4 nM). It is selective for ETA over ETB receptors (IC50 = 9,800 nM). Sitaxentan inhibits phosphoinositol hydrolysis induced by endothelin-1 in COS-7 cells (pA2 = 8). In vivo, sitaxentan reduces blood pressure in a rat model of acute hypoxia-induced pulmonary hypertension (ED50 = 0.5 mg/kg). It reduces femoral artery neointimal lesion size in a mouse model of intraluminal injury. Sitaxentan (15 mg/kg) decreases bronchoalveolar lavage fluid (BALF) pleocytosis, as well as pulmonary collagen deposition and fibrosis, and improves lung mechanics in a mouse model of bleomycin-induced lung injury. Formulations containing sitaxentan have been used in the treatment of hypertension. Sitaxentan, also known as TBC-11251 and IPI 1040, is a medication for the treatment of pulmonary arterial hypertension (PAH). It was marketed as Thelin. In 2010, Pfizer voluntarily removed sitaxentan from the market due to concerns about liver toxicity. Sitaxentan is a small molecule that blocks the action of endothelin (ET) on the endothelin-A (ETA) receptor selectively (by a factor of 6000 compared with the ETB).
Stigmastanol is a 3-hydroxy steroid that is 5alpha-stigmastane which is substituted at the 3beta position by a hydroxy group. It has a role as an anticholesteremic drug and a plant metabolite. It is a 3-hydroxy steroid and a member of phytosterols. It derives from a hydride of a 5alpha-stigmastane. Stigmastanol is a natural product found in Cymbopogon martinii, Clerodendrum chinense, and other organisms with data available. Stigmastanol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and a saturated bond in position 5-6 of the B ring. See also: Saw Palmetto (part of).
Sitravatinib is under investigation in clinical trial NCT03680521 (Neoadjuvant Sitravatinib in Combination With Nivolumab in Patients With Clear Cell Renal Cell Carcinoma). Sitravatinib is an orally bioavailable, receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Upon administration, sitravatinib binds to and inhibits the activity of several RTKs including hepatocyte growth factor receptor (HGFR; c-Met; MET), tyrosine-protein kinase receptor UFO (AXL receptor tyrosine kinase; AXL), mast/stem cell growth factor receptor (SCFR; c-kit; KIT), the receptor tyrosine kinase MER, discoidin domain receptor 2 (DDR2), vascular endothelial growth factor receptor (VEGFR) types 1 (VEGFR-1; FLT1), 2 (VEGFR-2; KDR; Flk-1) and 3 (VEGFR-3), members of the platelet-derived growth factor receptor (PDGFR) family, RET (rearranged during transfection), tropomyosin-related kinases (TRK) and members of the ephrin (Eph) family of receptor tyrosine kinases. This may result in both the inhibition of signal transduction pathways mediated by these RTKs and the reduction of tumor cell proliferation in cancer cell types that overexpress these RTKs.
Sivifene is the phenylhydrazone 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone formulated as a topical agent with immunomodulating and potential antineoplastic activities. Applied topically as a gel, sivifene may stimulate a local immune response against human papillomavirus (HPV)-induced cervical intraepithelial neoplasia (CIN).